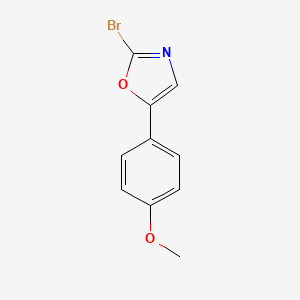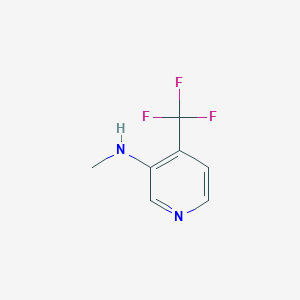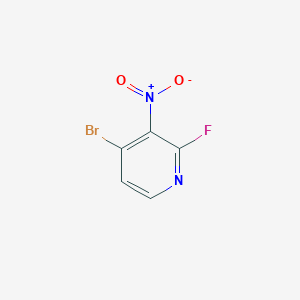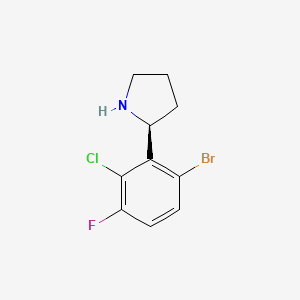
(4-(1-Aminocyclopentyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1-Aminocyclopentyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1-aminocyclopentyl group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Aminocyclopentyl)phenyl)boronic acid typically involves the following steps:
Formation of the Aminocyclopentyl Intermediate: The starting material, cyclopentene, undergoes hydroamination to introduce the amino group, forming 1-aminocyclopentane.
Borylation of the Phenyl Ring: The phenyl ring is then borylated using a palladium-catalyzed borylation reaction. This step involves the use of a boron reagent such as bis(pinacolato)diboron and a palladium catalyst under mild conditions.
Coupling Reaction: The aminocyclopentyl intermediate is coupled with the borylated phenyl ring using a Suzuki-Miyaura coupling reaction. This step typically requires a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
(4-(1-Aminocyclopentyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-(1-Aminocyclopentyl)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research as a molecular probe. Its boronic acid group can form reversible covalent bonds with diols, making it useful for detecting and quantifying carbohydrates and other biomolecules.
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to inhibit certain enzymes, such as proteases, makes it a candidate for drug development in treating diseases like cancer and diabetes.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties enable the development of materials with enhanced performance characteristics.
作用機序
The mechanism of action of (4-(1-Aminocyclopentyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzyme activity by binding to active sites. The compound’s aminocyclopentyl group enhances its binding affinity and specificity for certain molecular targets, making it effective in modulating biological pathways.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the aminocyclopentyl group, making it less specific in its interactions.
Cyclopentylboronic acid: Lacks the phenyl ring, reducing its versatility in organic synthesis.
(4-(1-Hydroxycyclopentyl)phenyl)boronic acid: Similar structure but with a hydroxyl group instead of an amino group, affecting its reactivity and binding properties.
Uniqueness
(4-(1-Aminocyclopentyl)phenyl)boronic acid stands out due to its unique combination of a boronic acid group, a phenyl ring, and an aminocyclopentyl group. This combination enhances its reactivity, specificity, and versatility in various applications, making it a valuable compound in scientific research and industrial processes.
特性
分子式 |
C11H16BNO2 |
|---|---|
分子量 |
205.06 g/mol |
IUPAC名 |
[4-(1-aminocyclopentyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO2/c13-11(7-1-2-8-11)9-3-5-10(6-4-9)12(14)15/h3-6,14-15H,1-2,7-8,13H2 |
InChIキー |
QNPNSNNDCGGYJO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2(CCCC2)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)

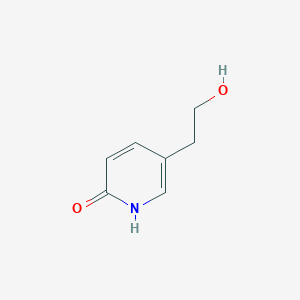

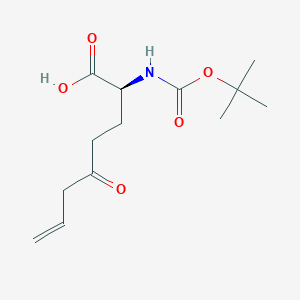
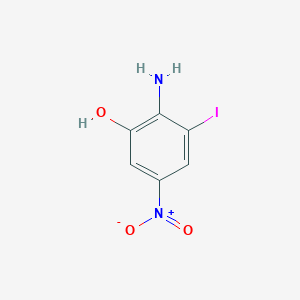
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)
